4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide
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Overview
Description
4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide is a heterocyclic organic compound with the molecular formula C18H18BrNO2. It is known for its unique structure, which includes a benzyl group attached to an isoquinoline core with methoxy substituents at the 6 and 7 positions. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide typically involves the metalation of methoxy- and benzyloxy-substituted isoquinolines. For instance, the metalation of 5,6,7-trimethoxyisoquinoline with TMPMgCl·LiCl at room temperature, followed by reaction with benzyl halides, can yield the desired product . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including metalation, alkylation, and purification, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, thereby affecting neurotransmission. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
- 4-Methyl-6,7-dimethoxyisoquinoline
- 4-Ethyl-6,7-dimethoxyisoquinoline
- 4-Carbomethoxy-6,7-dimethoxyisoquinoline
Comparison: 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and carbomethoxy analogs. The benzyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
32871-90-2 |
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Molecular Formula |
C18H18BrNO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-benzyl-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H17NO2.BrH/c1-20-17-9-15-12-19-11-14(16(15)10-18(17)21-2)8-13-6-4-3-5-7-13;/h3-7,9-12H,8H2,1-2H3;1H |
InChI Key |
KRXNCFZFYWDIOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3)OC.[Br-] |
Origin of Product |
United States |
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